Chlorsulfuron-Imazamethabenz mixt.
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Overview
Description
Chlorsulfuron-Imazamethabenz mixture is a combination of two herbicides, chlorsulfuron and imazamethabenz, used primarily for controlling broad-leaved weeds and grasses in various crops. Chlorsulfuron is a sulfonylurea herbicide, while imazamethabenz is an imidazolinone herbicide. Both compounds inhibit specific enzymes in plants, leading to their selective action against weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorsulfuron: Chlorsulfuron is synthesized through a multi-step process involving the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-methoxy-6-methyl-1,3,5-triazine-2-amine, followed by sulfonation with chlorosulfonic acid.
Imazamethabenz: Imazamethabenz is synthesized by reacting 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of these herbicides involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both chlorsulfuron and imazamethabenz can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Chlorsulfuron: Hydroxylated and demethylated derivatives.
Imazamethabenz: Hydroxylated and carboxylated derivatives.
Scientific Research Applications
Chlorsulfuron-Imazamethabenz mixture has several applications in scientific research:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant physiology and metabolism.
Industry: Used in agricultural research to develop new herbicide formulations and improve crop protection strategies.
Mechanism of Action
Chlorsulfuron inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. Imazamethabenz inhibits acetohydroxyacid synthase (AHAS), another enzyme involved in amino acid synthesis. Both enzymes are essential for plant growth, and their inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparison with Similar Compounds
Similar Compounds
Tribenuron-methyl: Another sulfonylurea herbicide with a similar mode of action to chlorsulfuron.
Imazapyr: An imidazolinone herbicide similar to imazamethabenz, also inhibiting AHAS.
Uniqueness
The combination of chlorsulfuron and imazamethabenz provides a broader spectrum of weed control compared to using either compound alone. This mixture targets multiple pathways in weeds, reducing the likelihood of resistance development and enhancing overall efficacy.
Properties
CAS No. |
110586-87-3 |
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Molecular Formula |
C28H32ClN7O7S |
Molecular Weight |
646.1 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H20N2O3.C12H12ClN5O4S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h6-9H,1-5H3,(H,17,18,20);3-6H,1-2H3,(H2,14,15,16,17,18,19) |
InChI Key |
ZISXHLDDEVBCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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